2,4-dichloro-N-(2-hydroxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
2,4-DICHLORO-N~1~-(2-HYDROXYPHENYL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes chlorinated benzamide, hydroxyl, and pyrrolidinylsulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N~1~-(2-HYDROXYPHENYL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N~1~-(2-HYDROXYPHENYL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert sulfonyl groups.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are crucial for the successful transformation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N~1~-(2-HYDROXYPHENYL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Shares the chlorinated benzamide structure but lacks the hydroxyl and pyrrolidinylsulfonyl groups.
N-(2-Hydroxyphenyl)benzamide: Contains the hydroxyl and benzamide groups but lacks chlorination and sulfonyl groups.
5-(1-Pyrrolidinylsulfonyl)benzamide: Features the pyrrolidinylsulfonyl group but lacks chlorination and hydroxyl groups.
Uniqueness
2,4-DICHLORO-N~1~-(2-HYDROXYPHENYL)-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its combination of chlorinated benzamide, hydroxyl, and pyrrolidinylsulfonyl groups. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C17H16Cl2N2O4S |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-12-10-13(19)16(26(24,25)21-7-3-4-8-21)9-11(12)17(23)20-14-5-1-2-6-15(14)22/h1-2,5-6,9-10,22H,3-4,7-8H2,(H,20,23) |
InChI Key |
JEBSMSNPZAAHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3O)Cl)Cl |
Origin of Product |
United States |
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